molecular formula C10H7ClN2O2 B14298495 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride CAS No. 113707-85-0

4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride

Cat. No.: B14298495
CAS No.: 113707-85-0
M. Wt: 222.63 g/mol
InChI Key: VILBELCCTZGRDH-UHFFFAOYSA-M
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Description

4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is a diazonium salt derived from 4-methyl-2-oxo-2H-1-benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride typically involves the diazotization of 4-methyl-2-oxo-2H-1-benzopyran-7-amine. The process generally includes the following steps:

    Starting Material: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.

    Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Isolation: The resulting diazonium chloride is isolated by precipitation or extraction methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the corresponding nucleophile.

    Coupling Reactions: Conducted in alkaline or neutral conditions with the coupling partner.

    Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.

Major Products Formed

    Substitution: Halogenated, hydroxylated, or cyanated derivatives of 4-methyl-2-oxo-2H-1-benzopyran.

    Coupling: Azo compounds with various aromatic systems.

    Reduction: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.

Scientific Research Applications

4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of pigments, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. These reactions often involve the formation of transient species that interact with molecular targets, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-1-benzopyran-7-amine: The precursor to the diazonium salt.

    4-Methyl-2-oxo-2H-1-benzopyran-7-ol: A hydroxylated derivative with different reactivity.

    4-Methyl-2-oxo-2H-1-benzopyran-7-carboxylic acid: A carboxylated derivative used in different synthetic applications.

Uniqueness

4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is unique due to its diazonium functionality, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in organic chemistry.

Properties

CAS No.

113707-85-0

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-methyl-2-oxochromene-7-diazonium;chloride

InChI

InChI=1S/C10H7N2O2.ClH/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

VILBELCCTZGRDH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)[N+]#N.[Cl-]

Origin of Product

United States

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